

# ZK164015: An Enigmatic Player in Hormone-Dependent Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ZK164015 |           |
| Cat. No.:            | B061454  | Get Quote |

Despite its classification as an estrogen receptor antagonist, publicly available data on the specific role and efficacy of **ZK164015** in hormone-dependent disease models remains remarkably scarce. While identified as a research compound with potential applications in studying estrogen receptor (ER) function, a comprehensive understanding of its mechanism of action, quantitative effects in preclinical models, and detailed experimental protocols is not readily available in the public domain.

**ZK164015** has been described as an estrogen-glucocorticoid receptor chimera and is categorized as an estrogen receptor (ER) and estrogen-related receptor (ERR) ligand.[1][2] Its utility has been noted in specialized research contexts, such as a screening tool to assess tissue-selective estrogenic activity. For instance, it has been employed in studies utilizing green fluorescent protein (GFP)-receptor chimeras to evaluate its impact on ER function in osteoblast-like cells (ROS and U2OS) and breast cancer cells (MCF7). These studies indicated that **ZK164015** can modulate estrogen response element (ERE)-luciferase activity and influence the nuclear mobility of the receptor, suggesting it can impact ER-mediated signaling pathways.[1]

However, beyond these specific applications, detailed in-vivo studies, clinical trial data, or comprehensive pharmacological profiles for **ZK164015** in the context of hormone-dependent diseases like breast cancer, endometriosis, or uterine fibroids are not extensively documented in publicly accessible scientific literature. One abstract includes **ZK164015** under the Medical Subject Headings (MeSH) term "Estrogen Antagonists," further supporting its classification but without providing specific experimental details.[3]



The broader landscape of therapeutic development for hormone-dependent diseases is rich with various selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other hormonal therapies. These agents have well-documented mechanisms of action and extensive data from preclinical and clinical studies. Unfortunately, **ZK164015** does not appear to be a compound that has progressed significantly through the drug development pipeline in a way that would generate the robust, publicly available dataset required for an in-depth technical guide.

Due to the limited availability of specific quantitative data and detailed experimental protocols for **ZK164015**, it is not possible to construct the requested comprehensive technical guide with structured data tables and detailed experimental methodologies. The creation of signaling pathway diagrams and experimental workflow visualizations is also precluded by the lack of specific information on the molecular interactions and experimental designs involving **ZK164015**.

Further research and publication of data from preclinical and clinical investigations would be necessary to fully elucidate the role and potential of **ZK164015** in the treatment of hormone-dependent diseases. Researchers, scientists, and drug development professionals interested in this specific compound may need to consult proprietary databases or contact the original developers for more detailed information.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ZK164015 | Estrogen Receptor/ERR | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-estrogen hydroxytamoxifen is a potent antagonist in a novel yeast system PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK164015: An Enigmatic Player in Hormone-Dependent Disease Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b061454#role-of-zk164015-in-hormone-dependent-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com